REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[C:12]([OH:17])[CH:11]=1.[C:18]([O-:21])(=O)[CH3:19].[Na+]>C(C(C)=O)C>[OH:17][C:12]1[CH:13]=[CH:14][C:15]([NH:16][C:2]2[N:4]=[C:5]([NH:16][C:15]3[CH:14]=[CH:13][C:12]([OH:17])=[CH:11][CH:10]=3)[N:7]=[C:8]([NH:16][C:15]3[CH:10]=[CH:19][C:18]([OH:21])=[CH:13][CH:14]=3)[N:1]=2)=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
|
6.55 g
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Type
|
reactant
|
Smiles
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C1=CC(=CC=C1N)O
|
Name
|
aqueous solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 300 ml three-neck flask equipped with a stirrer
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Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
an inner temperature of 10° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
During the reaction
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Type
|
CUSTOM
|
Details
|
the mixed solvent of methyl ethyl ketone and water was separated into two phases
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured into 500 ml of ice water
|
Type
|
CUSTOM
|
Details
|
to be crystallized
|
Type
|
FILTRATION
|
Details
|
After the filtration
|
Type
|
WASH
|
Details
|
the obtained crystal was washed once with a weakly alkaline solution and twice with 500 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC1=NC(=NC(=N1)NC1=CC=C(C=C1)O)NC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |